molecular formula C4H7NS2 B155251 3-Methylthiazolidine-2-thione CAS No. 1908-87-8

3-Methylthiazolidine-2-thione

Cat. No. B155251
CAS RN: 1908-87-8
M. Wt: 133.2 g/mol
InChI Key: RGTLAJIDOSPEDH-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-2-thione (3MT2T) is a sulfur-containing heterocyclic compound that is part of the thiazolidine family. It is structurally related to other thiazolidine derivatives, which are known for their diverse chemical properties and applications in organic synthesis and pharmaceuticals. Although the provided papers do not directly discuss 3MT2T, they offer insights into the chemistry of related thiazolidine compounds, which can be extrapolated to understand the behavior of 3MT2T.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the reaction of carboxylic acids with thiazolidine-2-thione. For example, 3-acylthiazolidine-2-thiones can be prepared from carboxylic acids and thiazolidine-2-thione using 2-chloro-1-methylpyridinium iodide in the presence of triethylamine . These intermediates can then be reduced to aldehydes using reducing agents such as diisobutylaluminum hydride (DIBAH) . The synthesis methods are applicable to both aromatic and aliphatic derivatives, indicating a broad scope for the generation of various thiazolidine-based compounds.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been characterized using various spectroscopic techniques. For instance, the X-ray crystal structure determinations of diiodine adducts with heterocyclic thioamides have provided insights into the coordination geometry and molecular arrangement of these compounds . Similarly, the molecular structure, spectroscopic behavior, and electronic properties of 3-methylbenzothiazole-2-thione have been studied using DFT/B3LYP methods, revealing details about the frontier molecular orbitals and band gap energies .

Chemical Reactions Analysis

Thiazolidine derivatives participate in a variety of chemical reactions. For instance, they can undergo cycloaddition reactions to form oxazolidine- and thiazolidine-2-thiones . Additionally, atropisomerism has been observed in sterically hindered 3-arylthiazolidine-2-thiones, which can be studied using dynamic NMR and HPLC techniques . These reactions highlight the chemical versatility of thiazolidine derivatives and their potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives have been extensively studied. For example, the enthalpies of combustion and sublimation of 1,3-thiazolidine-2-thione have been measured, providing information on the thermodynamic stability of these compounds . Additionally, the electrochemical behavior of 1,2-dithiole-3-thione derivatives has been explored through cyclic voltammetry, indicating the redox properties of these sulfur-containing heterocycles .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Optimization : Zhu Sha-sha (2012) conducted a study on preparing 3-methylthiazolidine-thione-2, identifying optimal conditions for its synthesis. They achieved a yield rate of 87.4% and a purity of 98.67% under specific conditions, including a reaction temperature of 125℃ and a molar ratio of N-methyl-monoethanolamine to carbon disulfide of 1:2.4 (Zhu Sha-sha, 2012).

Chemical Reactivity and Applications

  • Reactivity with Copper Ions : T. Lobana et al. (2015) explored the reactivity of thiazolidine-2-thione with copper(I) and copper(II) ions. The study led to the synthesis of complex compounds and provided insights into the molecular structure and interactions of thiazolidine-2-thione derivatives (T. Lobana et al., 2015).

  • Electrogenerated Base Promoted Synthesis : K. Tissaoui et al. (2009) reported a study on the synthesis of N-substituted-4-hydroxy-4-methylthiazolidine-2-thione derivatives. They used electrochemically-generated basic species from acetonitrile reduction to facilitate the condensation of carbon disulfide with primary arylmethylamines (K. Tissaoui et al., 2009).

Spectral and Structural Analysis

  • Spectroscopic Behavior Study : S. Chand et al. (2015) conducted a study on 3-methylbezothiazole-2-thione (3MBT2T), comparing experimental spectral data with theoretical DFT/B3LYP method results. This study provides valuable insights into the electronic properties, molecular structures, and reactivity of thione derivatives (S. Chand et al., 2015).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-methyl-1,3-thiazolidine-2-thione
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InChI

InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTLAJIDOSPEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062054
Record name N-Methyl-2-thiazolidinethione
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Molecular Weight

133.2 g/mol
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Physical Description

Pellets or Large Crystals
Record name 2-Thiazolidinethione, 3-methyl-
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Product Name

3-Methylthiazolidine-2-thione

CAS RN

1908-87-8
Record name 3-Methyl-2-thiazolidinethione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
FL Chubb, JT Edward - Canadian Journal of Chemistry, 1981 - cdnsciencepub.com
The reaction of carbon disulfide with α-methylaminonitriles 1 yields 5-iminothiazolidine-2-thiones 3, which on prolonged reaction are converted to 5-methyliminothiazolidine-2-thiones 5 …
Number of citations: 11 cdnsciencepub.com
TX Jia, HY Peng, YS Li, YJ Zheng… - … xue yu Guang pu fen xi …, 2016 - europepmc.org
In the study, rubber accelerator 3-methylthiazolidine-2-thione (MTT) was synthesized by one-step method firstly. MTT was detected and characterized by XRD, FTIR, TG-DSC. The micro-…
Number of citations: 1 europepmc.org
HC Carrington - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… the colourless crystalline 5-imino-4 : 4-cyclopentamethylene-3-methylthiazolidine-2-thione, … crystalline 5-imino-4 : 4-(3'-methylcyclopentamethylene)-3-methylthiazolidine-2-thione, …
Number of citations: 9 pubs.rsc.org
A Markham, M Hooper, AH Fairlamb… - East and Central African …, 2003 - ajol.info
… Two compounds, 5-(1-benzenesulphonylindol-2-ylidene)-5-methoxy-3-ethyl-thiazolidene-2-thione and 5-(1-benzenesulphonylindol-2-ylidene)-3-methylthiazolidine-2-thione had …
Number of citations: 3 www.ajol.info
TH Vân Nguyễn, TTD Ngô… - VNUHCM …, 2022 - stdj.scienceandtechnology.com.vn
In the further research and synthesis of highly bioactive 3-methylrhodanine derivatives, the preparation of benzylidene rhodanines followed by bicyclization to form pyrazole compounds …
Number of citations: 0 stdj.scienceandtechnology.com.vn
T Nakai, K Hiratani, M Okawara - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
… Perchlorate (5b) was prepared by methylation of 3-methylthiazolidine2-thione with dimethyl sulfate followed by treatment with sodium pcrchloratc. Treatment of 6a with sodium …
Number of citations: 9 www.journal.csj.jp
Y Ueno, T Nakai, M Okawara - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… A higher boiling-point distillate obtained as a byproduct was separated into 3-methylthiazolidine-2thione (Va) and ethylene trithiocarbonate on column chromatography of active alumina…
Number of citations: 38 www.journal.csj.jp
S Sakai, Y Fujimura, Y Ishii - Journal of Organometallic Chemistry, 1973 - Elsevier
… Then, the reaction mixture was heated for 16 h at 80“, and filtered to separate crystals formed, from which 3-methylthiazolidine-2-thione [(VIII) ; 40 % yield] and 3-methyloxazolidine-2-…
Number of citations: 3 www.sciencedirect.com
JW Batty, BCL Weedon - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… 3-Methylthiazolidine-2-thione (VIII ; R = Me) reacted readily with methyl iodide giving 2-… benzene-cyclohexane, giving 3-methylthiazolidine-2-thione as colourless needles, mp 68-69' …
Number of citations: 23 pubs.rsc.org
R Mothes, A Jakob, T Waechtler… - European Journal of …, 2015 - Wiley Online Library
… CNMe(C 2 H 4 OH))] confirm the thermally induced release of five-membered heterocycles (3-methyloxazolidine-2-thione, 3-methyl-1,3-thiazolidin-2-one, 3-methylthiazolidine-2-thione) …

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